Molecular Weight and Lipophilicity Differentiation from N-Alkyl Analogs
The isopropyl-substituted compound (C₁₂H₁₆FNO₂, MW 225.26) exhibits a distinct molecular weight and calculated lipophilicity compared to its N-methyl and N-ethyl analogs. While direct cLogP values are not universally reported, the increase in molecular weight and carbon count correlates with enhanced lipophilicity, a key factor in membrane permeability and protein binding . The data below, sourced from chemical databases, provides a quantitative basis for differentiating these in-class compounds .
| Evidence Dimension | Molecular Weight (g/mol) & Molecular Formula |
|---|---|
| Target Compound Data | C₁₂H₁₆FNO₂, 225.26 |
| Comparator Or Baseline | N-methyl analog: C₁₀H₁₂FNO₂, 197.21; N-ethyl analog: C₁₁H₁₄FNO₂, 211.23 |
| Quantified Difference | +28.05 vs methyl; +14.03 vs ethyl |
| Conditions | Calculated from chemical structure; CAS data comparison |
Why This Matters
For researchers designing SAR studies or synthetic routes, the exact molecular weight and associated physicochemical properties are non-negotiable parameters; substituting an analog introduces an undocumented variable that can derail downstream assays or synthesis outcomes.
